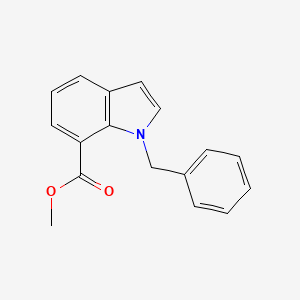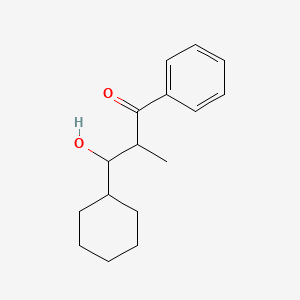
1-Propanone, 3-cyclohexyl-3-hydroxy-2-methyl-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 3-cyclohexyl-3-hydroxy-2-methyl-1-phenyl- is an organic compound with the molecular formula C₁₆H₂₂O₂ It is a ketone with a complex structure, featuring a cyclohexyl group, a hydroxy group, a methyl group, and a phenyl group attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Propanone, 3-cyclohexyl-3-hydroxy-2-methyl-1-phenyl- can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethyl ketone with phenylmagnesium bromide, followed by oxidation to introduce the hydroxy group. Another method involves the aldol condensation of cyclohexanone with benzaldehyde, followed by reduction and methylation steps to achieve the desired structure .
Industrial Production Methods
Industrial production of 1-Propanone, 3-cyclohexyl-3-hydroxy-2-methyl-1-phenyl- typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
1-Propanone, 3-cyclohexyl-3-hydroxy-2-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-cyclohexyl-2-methyl-1-phenyl-1,3-propanedione.
Reduction: Formation of 3-cyclohexyl-3-hydroxy-2-methyl-1-phenylpropan-1-ol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
1-Propanone, 3-cyclohexyl-3-hydroxy-2-methyl-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 3-cyclohexyl-3-hydroxy-2-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The compound’s overall structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-2-propanone: A simpler ketone with a phenyl group attached to a propanone backbone.
Cyclohexylmethyl ketone: A ketone with a cyclohexyl group attached to a methyl ketone.
3-Hydroxy-1-phenyl-1-propanone: A ketone with a hydroxy group and a phenyl group attached to a propanone backbone.
Uniqueness
1-Propanone, 3-cyclohexyl-3-hydroxy-2-methyl-1-phenyl- is unique due to its combination of functional groups and structural complexity. The presence of the cyclohexyl, hydroxy, methyl, and phenyl groups in a single molecule provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
344349-02-6 |
|---|---|
Fórmula molecular |
C16H22O2 |
Peso molecular |
246.34 g/mol |
Nombre IUPAC |
3-cyclohexyl-3-hydroxy-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C16H22O2/c1-12(15(17)13-8-4-2-5-9-13)16(18)14-10-6-3-7-11-14/h2,4-5,8-9,12,14,16,18H,3,6-7,10-11H2,1H3 |
Clave InChI |
PIBLHZAVEPUFNE-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1CCCCC1)O)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



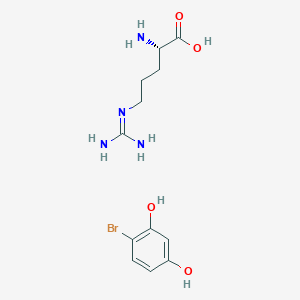
![4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid](/img/structure/B14243143.png)
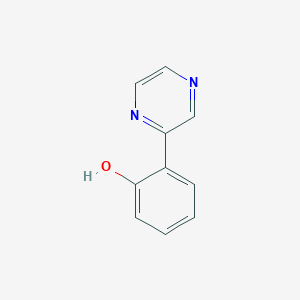
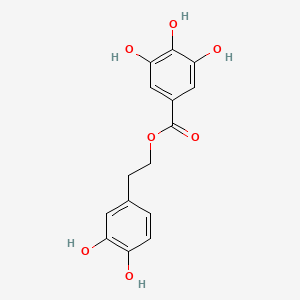
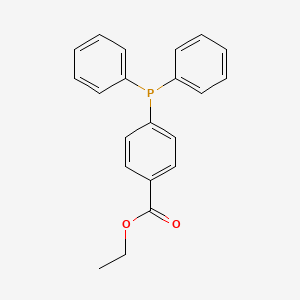


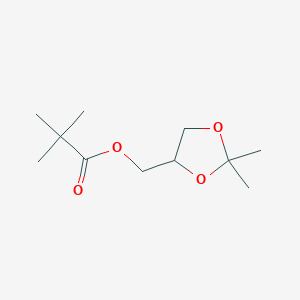

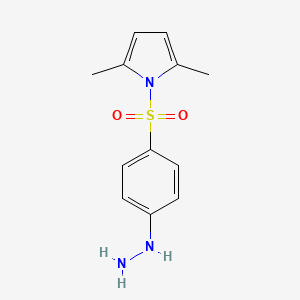
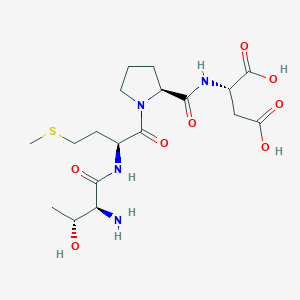
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14243194.png)
